

A Comprehensive Technical Review of (Z)-3,4-Dimethylhex-3-ene

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Compound of Interest

Compound Name: (Z)-3,4-Dimethylhex-3-ene

Cat. No.: B098774

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Introduction

(Z)-3,4-Dimethylhex-3-ene is a tetrasubstituted alkene of interest in organic synthesis due to its specific stereochemistry. The geometry of the double bond in such molecules can significantly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive review of the available research on **(Z)-3,4-Dimethylhex-3-ene**, focusing on its synthesis, physicochemical properties, and reactivity. While direct applications in drug development are not prominent in the current literature, the methodologies for its synthesis and its reactivity patterns are relevant to the construction of complex molecular architectures found in bioactive compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **(Z)-3,4-Dimethylhex-3-ene** is presented below. This data is compiled from various chemical databases and spectral libraries.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	Source
Molecular Formula	C8H16	PubChem[2]
Molecular Weight	112.21 g/mol	PubChem[2]
CAS Number	19550-87-9	NIST WebBook[5]
IUPAC Name	(3Z)-3,4-dimethylhex-3-ene	PubChem[2]
Synonyms	cis-3,4-Dimethyl-3-hexene	PubChem[2]
Boiling Point	Not available	SpringerMaterials[2]
Density	Not available	SpringerMaterials[2]
Kovats Retention Index (Standard non-polar)	764.8, 795.7	PubChem[2]
Kovats Retention Index (Semi- standard non-polar)	754.5, 781.8, 757, 783, 782, 784, 785, 786	PubChem[2]

Spectroscopic Data:

- Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides the mass spectrum for this compound (NIST Number: 118862).[1]
- Infrared (IR) Spectroscopy (FTIR): An FTIR spectrum, obtained from a film from chlorobenzene on CsI, is available. The sample was provided by H. L. Hsieh of Phillips Petroleum Company.[1]
- Raman Spectroscopy: A Raman spectrum is also available in spectral databases.[1]

Synthesis of (Z)-3,4-Dimethylhex-3-ene

The stereoselective synthesis of Z-tetrasubstituted alkenes like **(Z)-3,4-Dimethylhex-3-ene** presents a significant challenge in organic chemistry due to the thermodynamic preference for the E-isomer. While specific literature detailing the synthesis of **(Z)-3,4-Dimethylhex-3-ene** is scarce, several general methodologies for the synthesis of Z-alkenes can be applied.

Potential Synthetic Strategies

1. Alkyne Semi-Reduction: The partial reduction of an internal alkyne is a common strategy for the synthesis of Z-alkenes. The corresponding alkyne, 3,4-dimethylhex-3-yne, could be selectively reduced to the Z-alkene.

- Experimental Protocol (General - Lindlar's Catalyst):
 - Dissolve 3,4-dimethylhex-3-yne in a suitable solvent (e.g., ethanol, hexane, or ethyl acetate).
 - Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).
 - Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
 - Monitor the reaction progress by GC-MS or TLC to ensure the reaction stops at the alkene stage without over-reduction to the alkane.
 - Upon completion, filter the catalyst and remove the solvent under reduced pressure to yield the crude product.
 - Purify the product by distillation or column chromatography.



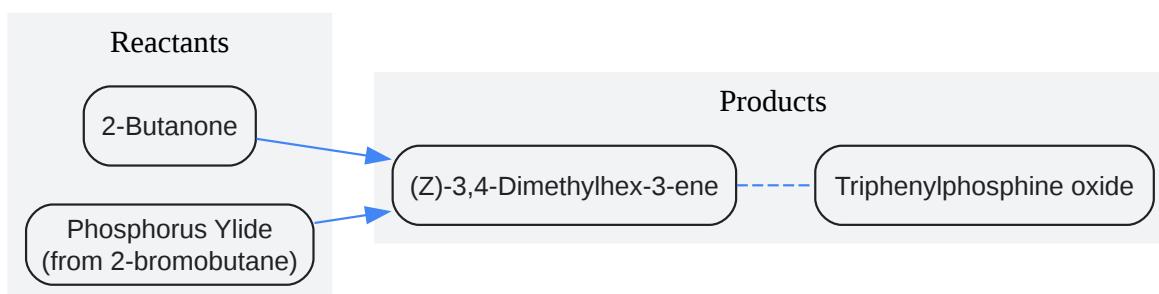
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Caption: Alkyne semi-reduction to a Z-alkene.

2. Wittig Reaction: The Wittig reaction is a powerful tool for alkene synthesis. To obtain a Z-alkene, a non-stabilized ylide is typically required. The synthesis of **(Z)-3,4-Dimethylhex-3-ene** via a Wittig reaction would involve the reaction of a ketone with a phosphorus ylide.

- Experimental Protocol (General - Non-stabilized Ylide):

- Prepare the phosphonium salt by reacting triphenylphosphine with an appropriate alkyl halide (e.g., 2-bromobutane).
- Generate the ylide by treating the phosphonium salt with a strong, non-nucleophilic base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like THF or diethyl ether under an inert atmosphere.
- Add the ketone (in this case, 2-butanone) to the ylide solution at low temperature (e.g., -78 °C).
- Allow the reaction mixture to warm to room temperature and stir until completion.
- Work up the reaction by quenching with water and extracting the product with an organic solvent.
- Remove the triphenylphosphine oxide byproduct, often by crystallization or chromatography, to isolate the desired alkene.



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Caption: Wittig reaction for Z-alkene synthesis.

Reactivity of (Z)-3,4-Dimethylhex-3-ene

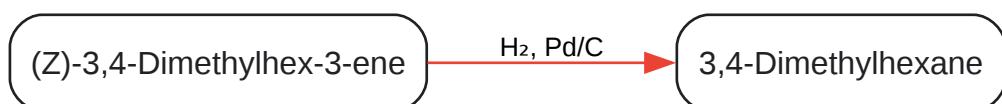
The reactivity of **(Z)-3,4-Dimethylhex-3-ene** is characteristic of a tetrasubstituted alkene. The double bond is electron-rich and can undergo various addition reactions.

Hydrogenation

The double bond of **(Z)-3,4-Dimethylhex-3-ene** can be reduced to a single bond through catalytic hydrogenation.

- Experimental Protocol (General):

- Dissolve **(Z)-3,4-Dimethylhex-3-ene** in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature and atmospheric or slightly elevated pressure.
- Stir the reaction until the starting material is consumed (monitored by GC or TLC).
- Filter off the catalyst and remove the solvent to yield 3,4-dimethylhexane.



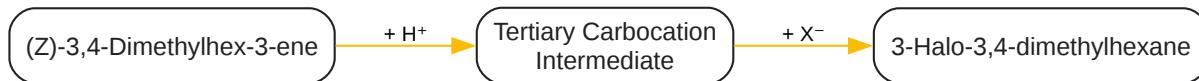
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Caption: Catalytic hydrogenation of the alkene.

Hydrohalogenation

Addition of hydrogen halides (e.g., HCl, HBr) across the double bond of **(Z)-3,4-Dimethylhex-3-ene** proceeds via an electrophilic addition mechanism. Both the (Z) and (E) isomers of 3,4-dimethylhex-3-ene are expected to yield the same product, 3-halo-3,4-dimethylhexane, due to the formation of a common carbocation intermediate.

- Reaction Mechanism: The reaction proceeds through the formation of a tertiary carbocation intermediate, which is then attacked by the halide ion.



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Caption: Hydrohalogenation reaction mechanism.

Conclusion

(Z)-3,4-Dimethylhex-3-ene serves as a representative example of a Z-tetrasubstituted alkene. While specific, detailed research on this particular molecule is limited in publicly available literature, its synthesis and reactivity can be understood through the application of well-established principles of organic chemistry. The stereoselective synthesis of such compounds remains an active area of research, with methods like catalytic alkyne reduction and modified Wittig reactions offering potential routes to this and similar structures. The reactivity of the double bond allows for its transformation into a variety of functional groups, making it a potential building block in more complex syntheses. For professionals in drug development, understanding the stereoselective synthesis and predictable reactivity of such scaffolds is crucial for the design and synthesis of novel therapeutic agents. Further research into the specific synthesis and characterization of **(Z)-3,4-Dimethylhex-3-ene** would be beneficial to fully elucidate its properties and potential applications.

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